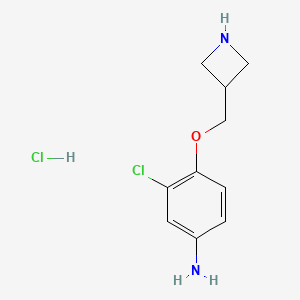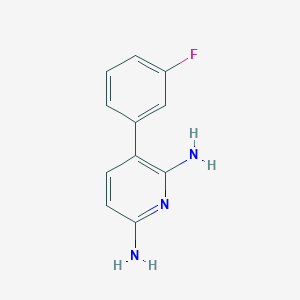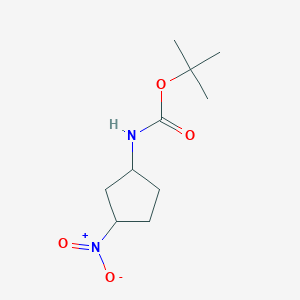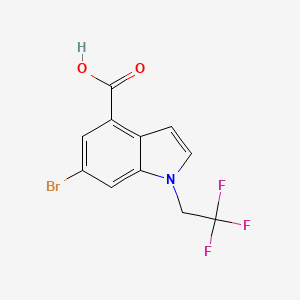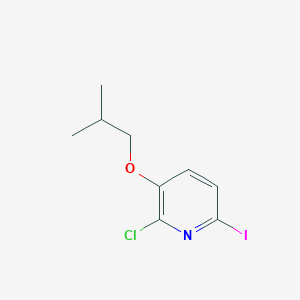
2-Chloro-6-iodo-3-isobutoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-iodo-3-isobutoxypyridine is an organic compound with the molecular formula C10H11ClINO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of chlorine and iodine atoms at the 2 and 6 positions, respectively, and an isobutoxy group at the 3 position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-iodo-3-isobutoxypyridine typically involves the halogenation of a pyridine derivative. One common method is the sequential halogenation of 3-isobutoxypyridine. The process begins with the chlorination of the pyridine ring, followed by iodination. The reaction conditions often involve the use of halogenating agents such as thionyl chloride (SOCl2) for chlorination and iodine (I2) in the presence of a suitable catalyst for iodination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions. The use of automated systems for reagent addition and temperature control is common to maintain the desired reaction environment .
化学反应分析
Types of Reactions
2-Chloro-6-iodo-3-isobutoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced with an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are typically employed under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Coupling Products: Aryl or vinyl-substituted pyridine derivatives are the major products of Suzuki-Miyaura coupling reactions.
科学研究应用
2-Chloro-6-iodo-3-isobutoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 2-Chloro-6-iodo-3-isobutoxypyridine depends on its application. In chemical reactions, the compound acts as a substrate that undergoes various transformations. The presence of halogen atoms and the isobutoxy group influence its reactivity and the types of reactions it can participate in. For example, in Suzuki-Miyaura coupling, the iodine atom facilitates the formation of a palladium complex, which then undergoes transmetalation with a boronic acid to form the desired product .
相似化合物的比较
Similar Compounds
2-Chloro-6-bromo-3-isobutoxypyridine: Similar structure but with a bromine atom instead of iodine.
2-Chloro-6-fluoro-3-isobutoxypyridine: Contains a fluorine atom instead of iodine.
2-Chloro-6-iodo-3-methoxypyridine: Has a methoxy group instead of an isobutoxy group.
Uniqueness
2-Chloro-6-iodo-3-isobutoxypyridine is unique due to the combination of chlorine and iodine atoms, which provide distinct reactivity patterns. The isobutoxy group also adds steric hindrance, influencing the compound’s behavior in chemical reactions. This combination of functional groups makes it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
2-chloro-6-iodo-3-(2-methylpropoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClINO/c1-6(2)5-13-7-3-4-8(11)12-9(7)10/h3-4,6H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZABPIQYRNFTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(N=C(C=C1)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
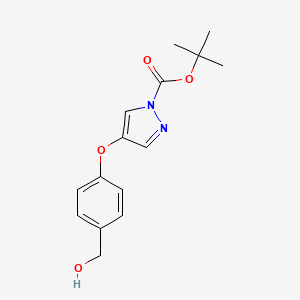
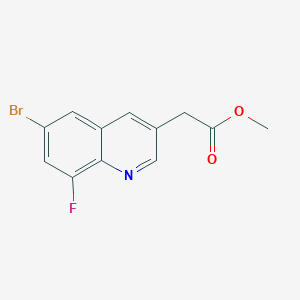
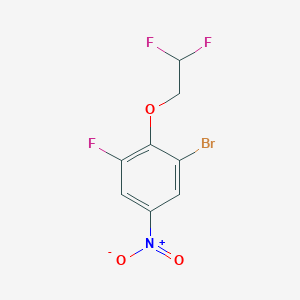
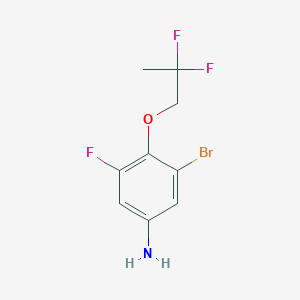
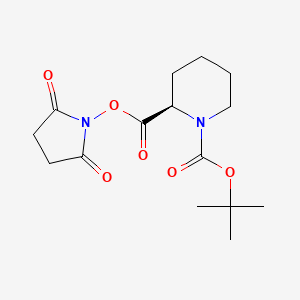
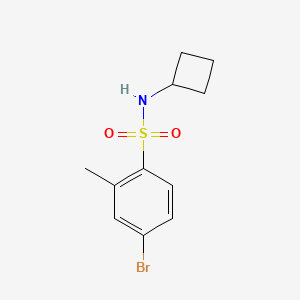
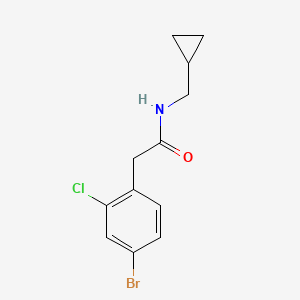
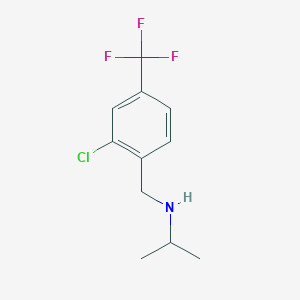
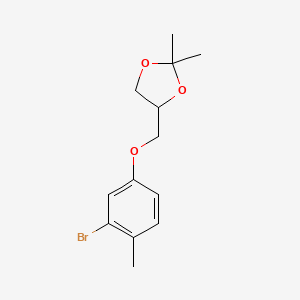
![tert-butyl N-[(3E)-3-hydroxyiminocyclohexyl]carbamate](/img/structure/B8126259.png)
